N-phenyl-3-(1-piperidinyl)propanamide
Description
N-phenyl-3-(1-piperidinyl)propanamide is a synthetic compound characterized by a propanamide backbone with a phenyl group attached to the amide nitrogen and a piperidine ring at the 3-position. This structure is central to its pharmacological profile as a selective kappa opioid receptor (KOR) antagonist . Research highlights its sub-nanomolar potency for KOR, with high selectivity over mu (MOR) and delta (DOR) opioid receptors, making it a candidate for treating conditions like addiction, depression, and stress-related disorders .
Properties
Molecular Formula |
C14H20N2O |
|---|---|
Molecular Weight |
232.32 g/mol |
IUPAC Name |
N-phenyl-3-piperidin-1-ylpropanamide |
InChI |
InChI=1S/C14H20N2O/c17-14(15-13-7-3-1-4-8-13)9-12-16-10-5-2-6-11-16/h1,3-4,7-8H,2,5-6,9-12H2,(H,15,17) |
InChI Key |
VQQGOXHLQOBMRC-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)CCC(=O)NC2=CC=CC=C2 |
Canonical SMILES |
C1CCN(CC1)CCC(=O)NC2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Fentanyl-Related Analogs (Mu Opioid Receptor Agonists)
Fentanyl analogs, such as N-(1-phenylpyrazolyl)-N-(1-phenylalkyl-4-piperidyl)propanamides , share structural similarities with N-phenyl-3-(1-piperidinyl)propanamide, including the propanamide core and piperidine substituents. However, these analogs are optimized for mu-opioid receptor agonism , resulting in potent analgesic effects. Key differences include:
- N-substituents : Fentanyl derivatives often feature 4-piperidinyl groups with arylalkyl chains (e.g., phenethyl), enhancing MOR binding .
- Pharmacological activity : Unlike the KOR antagonism of N-phenyl-3-(1-piperidinyl)propanamide, fentanyl analogs exhibit 50–100x higher MOR affinity than KOR, leading to respiratory depression and addiction risks .
Table 1: Comparison with Fentanyl Analogs
Kappa Opioid Receptor Antagonists
N-phenyl-3-(1-piperidinyl)propanamide belongs to a class of 7α-amidomorphans, which are bicyclic derivatives with high KOR selectivity. Notable analogs include:
- KAA-1: Features a bicyclo[3.3.1]nonane core and 3-hydroxyphenyl group, achieving sub-nanomolar KOR potency (Ki = 0.2 nM) and >1000x selectivity over MOR/DOR .
- MTHQ (5n): Incorporates a 3,4-dihydroisoquinoline substituent, enhancing metabolic stability while retaining KOR antagonism (Ki = 0.3 nM) .
Structural Modifications Impacting Activity :
Propanamide Derivatives with Varied Substituents
Minor structural changes significantly alter pharmacological properties:
N-[4-(Methoxymethyl)-4-Piperidinyl]-N-Phenylpropanamide
- Modification : Methoxymethyl group on the piperidine ring.
N-Methyl-3-(1-piperidinyl)propanamide Oxalate
- Modification : Methyl group replaces phenyl at the amide nitrogen.
- Impact : Loss of KOR activity due to reduced aromatic interactions with the receptor .
N-(3,5-Dimethylphenyl)-3-(1-piperidinyl)propanamide
Table 2: Substituent Effects on Propanamide Derivatives
Key Research Findings and Implications
- Selectivity Mechanism : The phenyl group in N-phenyl-3-(1-piperidinyl)propanamide is critical for KOR binding, while piperidine orientation prevents MOR/DOR interactions .
- Therapeutic Potential: KOR antagonists like N-phenyl-3-(1-piperidinyl)propanamide show promise in non-addictive therapies, contrasting with addictive MOR agonists like fentanyl .
- Structural Insights : Bicyclic morphan frameworks and polar substituents optimize pharmacokinetics without compromising potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
